molecular formula C22H21NO4S B11624390 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide

Cat. No.: B11624390
M. Wt: 395.5 g/mol
InChI Key: ADHDPLULDYOLCZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is an organic compound characterized by its complex structure, which includes methoxy, methylphenyl, and sulfonyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-methylphenylamine, and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form the intermediate amide.

    Sulfonylation: Finally, the intermediate amide is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 4-hydroxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide.

    Reduction: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfanyl]benzamide.

    Substitution: 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-2-nitrobenzamide (for nitration).

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its structural features are investigated for interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials, particularly where specific functional groups are required.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups can play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methylphenyl)benzamide:

    N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    4-methoxy-N-(4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical and biological properties.

Uniqueness

4-methoxy-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide is unique due to the combination of methoxy, methylphenyl, and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

4-methoxy-N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylbenzamide

InChI

InChI=1S/C22H21NO4S/c1-16-4-10-19(11-5-16)23(22(24)18-8-12-20(27-3)13-9-18)28(25,26)21-14-6-17(2)7-15-21/h4-15H,1-3H3

InChI Key

ADHDPLULDYOLCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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